2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an intriguing organic compound that blends structural elements from several different chemical groups. This compound may be of interest in various fields, including chemistry and pharmacology, due to its potential bioactivity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions. One possible synthetic route might involve:
Formation of the tetrahydroquinoline core: : Starting from an appropriate quinoline derivative, reduction reactions can yield the tetrahydroquinoline structure.
Introduction of the methoxyacetyl group: : This can be achieved through acetylation reactions.
Fluorination: : The addition of the fluoro group typically requires a fluorinating agent under controlled conditions.
Sulfonamide formation: : The final step involves introducing the benzenesulfonamide moiety, often through sulfonation reactions.
Industrial Production Methods
Industrial production would scale up these reactions, focusing on optimizing yields, minimizing byproducts, and ensuring the purity of the final compound. Techniques like continuous flow chemistry may be employed to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation at specific functional groups, potentially forming sulfoxides or sulfone derivatives. Reduction may alter the tetrahydroquinoline ring.
Substitution Reactions: : Fluorine and sulfonamide groups can participate in nucleophilic substitution reactions.
Hydrolysis: : The methoxyacetyl group might be susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: : Alkyl halides, ammonia.
Hydrolysis conditions: : Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Oxidation: : Sulfoxide, sulfone derivatives.
Reduction: : Altered tetrahydroquinoline.
Substitution: : Varied nucleophile-containing compounds.
Hydrolysis: : Decomposed fragments involving the methoxyacetyl moiety.
Scientific Research Applications
Chemistry
Synthesis pathways: : Studying the reactivity and optimization of synthetic routes for similar complex organic molecules.
Biology
Enzyme inhibition: : Potential use as an enzyme inhibitor due to the sulfonamide group.
Medicine
Pharmaceutical development: : Investigating its bioactivity for developing new therapeutic agents, particularly targeting specific molecular pathways influenced by its structure.
Industry
Material science: : Use in designing advanced materials with specific reactivity and structural properties.
Mechanism of Action
2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide might exert its effects through molecular interactions with enzymes or receptors, potentially inhibiting enzymatic activity or modulating receptor functions. The exact targets and pathways would require detailed biochemical studies, potentially involving enzyme assays, receptor binding studies, and computational modeling.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Lacks the fluoro and methoxy groups, which might affect its reactivity and bioactivity.
2-fluoro-N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Differing only by the methoxy group, leading to different hydrolysis and solubility profiles.
Uniqueness
The unique combination of functional groups in 2-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide imparts distinct chemical and potentially biological properties. The fluorine atom, methoxyacetyl group, and sulfonamide moiety can individually and collectively influence the compound's reactivity, stability, and interaction with biological targets.
The complexity of this compound, with its variety of functional groups, makes it a fascinating subject for further research in synthetic chemistry, biochemical applications, and pharmaceutical development. What draws you to this compound?
Properties
IUPAC Name |
2-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTLTYZCACAHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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